molecular formula C16H11Cl2NO2 B14288656 N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide CAS No. 116356-00-4

N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide

Cat. No.: B14288656
CAS No.: 116356-00-4
M. Wt: 320.2 g/mol
InChI Key: PAESVEYJVVHQSO-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of two chlorophenyl groups attached to a butenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide typically involves the reaction of 3-chloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-4-oxobut-2-enamide
  • N-(4-Chlorophenyl)-4-oxobut-2-enamide
  • N-(3-Chlorophenyl)-4-(4-methylphenyl)-4-oxobut-2-enamide

Uniqueness

N-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide is unique due to the presence of two chlorophenyl groups, which can enhance its reactivity and biological activity compared to similar compounds

Properties

CAS No.

116356-00-4

Molecular Formula

C16H11Cl2NO2

Molecular Weight

320.2 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobut-2-enamide

InChI

InChI=1S/C16H11Cl2NO2/c17-12-6-4-11(5-7-12)15(20)8-9-16(21)19-14-3-1-2-13(18)10-14/h1-10H,(H,19,21)

InChI Key

PAESVEYJVVHQSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C=CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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